molecular formula C18H14ClN3O3S B4960413 N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide

N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide

Cat. No. B4960413
M. Wt: 387.8 g/mol
InChI Key: QSTKWULECDFAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide is a useful research compound. Its molecular formula is C18H14ClN3O3S and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide is 387.0444402 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

  • N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide and similar compounds have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria like S. aureus and E. coli. These compounds showed moderate to good antibacterial activity (Desai, Shah, Bhavsar, & Saxena, 2008).

Antimicrobial Activity

  • Similar compounds have been synthesized and screened for antimicrobial activity against different microorganisms. Their structures were established based on elemental analysis, IR, 1H NMR, and Mass spectral data (Mistry, Desai, & Intwala, 2009).

Antitumor Activity

  • Derivatives of N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide have been synthesized and evaluated for their potential antitumor activity in vitro against various human tumor cell lines. Certain compounds showed considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Activity

  • Series of related compounds have been synthesized and tested for their antioxidant activity, with some showing good antioxidant properties. These findings are based on DPPH radical scavenging method (Dhakhda, Bhatt, & Bhatt, 2021).

Vibrational Spectroscopic Analysis

  • The molecule N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, a variant of the compound , has been characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. The study involved ab initio calculations and density functional theory to explore geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers (Jenepha Mary, Pradhan, & James, 2022).

Synthesis and Structural Characterization

  • Various studies focus on the synthesis of N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide and related compounds, highlighting their structural characterization using techniques like X-ray crystallography, NMR, and IR spectroscopy. These studies provide a detailed understanding of the molecular and crystal structures of these compounds (Tao Jian-wei, 2009).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c19-12-7-4-8-13(9-12)20-14(23)10-26-18-21-16(24)15(17(25)22-18)11-5-2-1-3-6-11/h1-9,15H,10H2,(H,20,23)(H,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTKWULECDFAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide
Reactant of Route 2
N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide
Reactant of Route 3
N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide
Reactant of Route 4
N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide

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